5-Amino-1-hydroxy-1-phenylhex-4-en-3-one
Description
5-Amino-1-hydroxy-1-phenylhex-4-en-3-one is a cyclic enone derivative featuring a phenyl group at position 1, a hydroxyl group at position 1, and an amino group at position 5. The conjugated enone system (C=O and C=C) and polar functional groups (OH, NH₂) may confer unique reactivity, such as participation in Michael additions or hydrogen-bond-mediated interactions.
Properties
CAS No. |
61449-25-0 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-amino-1-hydroxy-1-phenylhex-4-en-3-one |
InChI |
InChI=1S/C12H15NO2/c1-9(13)7-11(14)8-12(15)10-5-3-2-4-6-10/h2-7,12,15H,8,13H2,1H3 |
InChI Key |
IKWWONIJNWRLNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CC(C1=CC=CC=C1)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-hydroxy-1-phenylhex-4-en-3-one typically involves multi-step organic reactions. One common method includes the reaction of phenylacetylene with an appropriate amine under catalytic conditions to form the desired product. The reaction conditions often require a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-hydroxy-1-phenylhex-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
5-Amino-1-hydroxy-1-phenylhex-4-en-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-hydroxy-1-phenylhex-4-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The closest analog in the provided evidence is (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (CAS 156732-13-7, referred to as DAH-2). Below is a systematic comparison:
Structural Differences
| Feature | 5-Amino-1-hydroxy-1-phenylhex-4-en-3-one | (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (DAH-2) |
|---|---|---|
| Substituents at Position 1 | Hydroxyl (-OH) and phenyl (-C₆H₅) | Phenyl (-C₆H₅) only |
| Substituent at Position 2 | None | Dibenzylamino (-N(CH₂C₆H₅)₂) |
| Substituent at Position 6 | None | Phenyl (-C₆H₅) |
| Molecular Formula | C₁₁H₁₃NO₂ (hypothetical) | C₃₂H₃₂N₂O |
| Molecular Weight | ~191.23 g/mol | 460.61 g/mol |
| Key Functional Groups | Enone, -OH, -NH₂ | Enone, -NH₂, -N(CH₂C₆H₅)₂, two phenyl groups |
Hypothesized Property Differences
Solubility: The target compound’s hydroxyl and amino groups enhance hydrophilicity, favoring solubility in polar solvents (e.g., water, ethanol). DAH-2’s bulky dibenzylamino and diphenyl substituents increase lipophilicity, likely limiting solubility to non-polar solvents (e.g., dichloromethane, toluene) .
Reactivity: The hydroxyl group in the target compound may participate in hydrogen bonding or acid-base reactions, whereas DAH-2’s dibenzylamino group could act as a steric shield or electron donor in catalytic processes .
Biological Activity: DAH-2’s extended aromatic system and dibenzylamino group may enhance binding to hydrophobic enzyme pockets, making it a candidate for pharmaceutical intermediates. The target compound’s smaller size and polar groups might favor different biological targets .
Data Table: Key Parameters of Compared Compounds
| Parameter | This compound | (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one |
|---|---|---|
| CAS Number | Not available | 156732-13-7 |
| Molecular Formula | C₁₁H₁₃NO₂ | C₃₂H₃₂N₂O |
| Molecular Weight (g/mol) | ~191.23 | 460.61 |
| EINECS | Not available | 1312995-182-4 |
| Key Applications | Hypothetical: Organic synthesis | Pharmaceutical intermediates (inferred from product data) |
Research Findings and Limitations
- DAH-2 : The evidence classifies DAH-2 as a specialty chemical, likely used in asymmetric synthesis or as a chiral building block for bioactive molecules. Its stereochemistry (S,Z-configuration) and bulky substituents may influence enantioselectivity in catalytic reactions .
- Target Compound: No direct research data are available.
Limitations
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